molecular formula C14H13NO B1283616 (2-Amino-9H-fluoren-9-yl)methanol CAS No. 162021-14-9

(2-Amino-9H-fluoren-9-yl)methanol

Cat. No.: B1283616
CAS No.: 162021-14-9
M. Wt: 211.26 g/mol
InChI Key: SYEYUWQQBFAPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

1. Coordination Chemistry

In coordination chemistry, (2-Amino-9H-fluoren-9-yl)methanol derivatives show potential. For instance, a study involving bis(2-{[(9H-fluoren-2-yl)methylidene]amino}phenolato-κ2 N,O)zinc methanol disolvate reveals its coordination with zinc atoms in a tetrahedral geometry. This compound's structure involves hydrogen bonds linking complex molecules to methanol solvent molecules, highlighting its role in forming stable metal complexes (Kim et al., 2012).

2. Photoreactive Properties

The photoreactive properties of fluorenyl derivatives, closely related to this compound, have been explored. Research shows that these derivatives undergo transformations under specific conditions, such as low temperature or strong acid, leading to the formation of different cations or radicals. This is significant in understanding the photochemical behavior of fluorenyl compounds (Mladenova et al., 2001).

3. Material Science and Polymer Chemistry

In material science, this compound-related compounds contribute to the development of novel materials. For example, studies have synthesized polyelectrolytes based on polyfluorene, which are soluble in polar solvents like methanol and have applications in electroluminescent devices. These polymers exhibit unique electrochemical and photophysical properties, making them suitable for use in light-emitting diodes (Huang et al., 2004).

4. Organic Synthesis and Reaction Mechanisms

The molecule also plays a role in organic synthesis and reaction mechanisms. Research involving substituted fluorenyl cations, which are generated from fluorenyl alcohols, indicates interesting pathways in organic reactions. The study of these cations provides insights into the mechanisms of intramolecular hydride migration and the stability of these compounds under various conditions (Mladenova et al., 2001).

5. Antimicrobial and Antioxidant Applications

Another area of interest is the antimicrobial and antioxidant properties of fluorenyl derivatives. Studies show that fluorene-2-yl keto-oxiranes possess significant antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and healthcare products (Thirunarayanan & Vanangamudi, 2011).

Mechanism of Action

Target of Action

Fluorene derivatives are often used in the synthesis of peptides , suggesting that they may interact with peptide or protein targets.

Mode of Action

It’s known that fluorene derivatives can be used as coupling agents in peptide synthesis . This suggests that (2-Amino-9H-fluoren-9-yl)methanol might interact with its targets by forming bonds with amino acids, thereby influencing the structure and function of peptides or proteins.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis and degradation.

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.

Result of Action

Given its potential role in peptide synthesis , it may influence the structure and function of peptides or proteins, which could have downstream effects on cellular processes.

Biochemical Analysis

Biochemical Properties

(2-Amino-9H-fluoren-9-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a weak dopamine reuptake inhibitor, which suggests its potential interaction with dopamine transporters and receptors . Additionally, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential impact on neurotransmitter regulation and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine reuptake inhibitor can alter dopamine signaling pathways, impacting neuronal communication and behavior . Furthermore, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds within the cell . These effects underscore the compound’s potential in neuropharmacology and metabolic research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a weak dopamine reuptake inhibitor, it binds to dopamine transporters, reducing the reuptake of dopamine into presynaptic neurons . This increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Additionally, its interaction with cytochrome P450 enzymes may inhibit or activate these enzymes, leading to altered metabolic pathways . These mechanisms provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at 2-8°C . Its degradation over time can lead to reduced efficacy and altered biological activity. Long-term studies in vitro and in vivo are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced dopaminergic signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and metabolic disturbances . Understanding the dosage thresholds and toxicology is critical for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its interaction with cytochrome P450 enzymes suggests its role in oxidative metabolism, where it may undergo hydroxylation or other metabolic transformations These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to permeate the blood-brain barrier, suggesting its potential for central nervous system effects . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall biological activity. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cytochrome P450 enzymes suggests its localization within the endoplasmic reticulum, where these enzymes are predominantly found . This localization can affect its metabolic activity and interactions with other biomolecules, providing insights into its cellular functions.

Properties

IUPAC Name

(2-amino-9H-fluoren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYUWQQBFAPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570242
Record name (2-Amino-9H-fluoren-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162021-14-9
Record name (2-Amino-9H-fluoren-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.0 g 9-Hydroxymethyl-2-(Boc-amino)fluorene was dissolved in 110 ml acetonitrile and stirred under reflux. 42 ml 2 N HCl (2.0 equiv, 84 mmol) was added drop-wise. The reaction mixture was stirred under reflux for 45 min. The reaction mixture was cooled to room temperature and the reaction was monitored by TLC [Rf=0.1 PE-MTBE (1:2)]. The solvent was partially eliminated by rotary evaporation and the residue was dissolved in 70 ml 2 N HCl. The solution was carefully washed with 2×50 ml MTBE. The aqueous phase was adjusted to pH 9 by Na2CO3 and extracted with 2×70 ml EtOAc. The organic phase was washed with 50 ml brine and dried over Na2SO4. The solvent was eliminated by rotary evaporation. The product was used without further purification. The structural identity was verified by NMR (8.76 g, 99% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.